2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole
Description
2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a halogen-substituted 1,3,4-oxadiazole derivative characterized by a bromo and chloro group on the phenyl ring at position 2 and a difluoromethyl group at position 4. The bromo and chloro substituents are electron-withdrawing groups that enhance electrophilicity and binding affinity to biological targets, while the difluoromethyl group may improve metabolic stability and lipophilicity, influencing its pharmacokinetic profile .
Properties
Molecular Formula |
C9H4BrClF2N2O |
|---|---|
Molecular Weight |
309.49 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H4BrClF2N2O/c10-6-3-4(11)1-2-5(6)8-14-15-9(16-8)7(12)13/h1-3,7H |
InChI Key |
QDGKVPROXCBIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NN=C(O2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-chlorobenzohydrazide with difluoromethylating agents under specific conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that 2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole demonstrates effectiveness against various bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In preclinical studies, compounds with oxadiazole moieties have been investigated for their anti-inflammatory properties. The specific compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Agrochemical Applications
Pesticide Development
The structural features of this compound make it suitable for development as a pesticide. Its ability to interact with biological systems can be leveraged to create effective agrochemicals that target pests while minimizing environmental impact .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. Research has focused on its use as a flame retardant and in improving the mechanical strength of polymers. The incorporation of oxadiazole derivatives into polymer systems has been shown to improve thermal stability and reduce flammability .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural Insights :
- Halogenated Phenyl Rings : Bromo and chloro groups at position 2 enhance electronic interactions with target proteins, as seen in anti-breast cancer and antimicrobial activities .
- Electron-Withdrawing Groups : Nitro (in 2-bromo-3-nitrophenyl) and sulfonyl groups improve binding to receptors like estrogen (PDB: 3ERT) and SDH (PDB: 2FBW) .
- Fluorinated Substituents : Difluoromethyl and 4-fluorophenyl groups optimize lipophilicity and metabolic stability, critical for in vivo efficacy .
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated 98.74% growth inhibition against SF-295 (CNS cancer) at 10⁻⁵ M, comparable to standard chemotherapeutics .
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole showed IC₅₀ values of 3.2–12.4 µM against MCF-7 breast cancer cells via estrogen receptor binding .
- Target Compound Potential: The bromo-chloro-phenyl moiety may enhance DNA intercalation or enzyme inhibition, while difluoromethyl could reduce toxicity compared to trifluoromethyl analogs .
Antibacterial Activity
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole outperformed bismerthiazol (EC₅₀: 0.17 µg/mL vs. 32.5 µg/mL) against Xanthomonas oryzae (Xoo) by suppressing EPS biosynthesis genes (gumB, gumG) .
- Target Compound Potential: The chloro group may enhance membrane permeability, while difluoromethyl could improve environmental stability in agricultural applications .
Anti-inflammatory and Fungicidal Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited 59.5% anti-inflammatory activity at 20 mg/kg, nearing indomethacin (64.3%) .
- Thioether Derivatives : Compounds like 5g (4-bromobenzylthio) showed bleaching effects on weeds and fungicidal activity via SDH inhibition .
Structure-Activity Relationship (SAR)
Position 2 Substituents :
- Bromo and nitro groups enhance anticancer activity via receptor binding .
- Methylsulfonyl and thioether groups improve pesticidal activity through enzyme inhibition .
Position 5 Substituents :
- Fluorophenyl and trifluoromethyl groups optimize bioavailability and target specificity .
- Difluoromethyl may offer a balance between lipophilicity and metabolic stability compared to bulkier groups.
Halogen Synergy : Bromo-chloro combinations (as in the target compound) may amplify electrophilic interactions, enhancing DNA damage or enzyme inhibition .
Biological Activity
2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole (CAS No. 2064122-56-9) is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, particularly its anticancer potential and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrClFNO
- Molecular Weight : 309.49 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 2064122-56-9
Biological Activity Overview
Compounds containing the oxadiazole moiety have been extensively studied for their biological activities, particularly in drug discovery. The following sections detail the specific activities of this compound.
Anticancer Activity
Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Human Colon Adenocarcinoma | 92.4 | Moderate activity |
| Human Gastric Carcinoma | 92.4 | Moderate activity |
| Human Lung Adenocarcinoma | 0.003 | High potency |
| Human Melanoma | 0.003 | High potency |
| Human Ovarian Adenocarcinoma | 2.76 | Significant activity |
The compound has been shown to induce apoptosis in several cancer cell lines, indicating its potential as an apoptosis inducer .
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
- Inhibition of Key Enzymes : The compound may inhibit certain enzymes critical for cancer cell survival and proliferation.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Study on Antitumor Activity :
- Flow Cytometry Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
